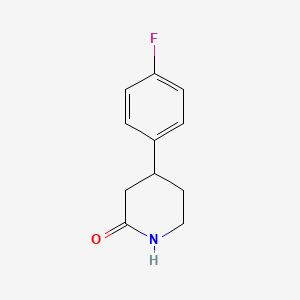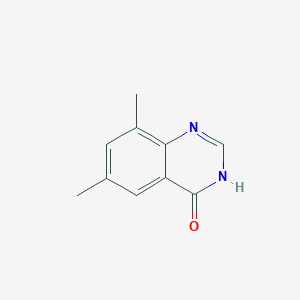![molecular formula C8H8ClNOS B11761565 2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B11761565.png)
2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one is a heterocyclic compound that features a thienoazepine core structure
準備方法
The synthesis of 2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one typically involves the formation of the thienoazepine ring system followed by chlorination. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a thienylamine with a suitable carbonyl compound can lead to the formation of the azepine ring, which is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
化学反応の分析
2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or hydrogenated products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its activity as a central nervous system agent.
Materials Science: The compound is explored for its electronic properties and potential use in organic electronics.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules.
作用機序
The mechanism of action of 2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact pathways and molecular targets depend on the specific application and the derivatives of the compound being studied.
類似化合物との比較
2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one can be compared with other thienoazepine derivatives and related heterocyclic compounds:
Thieno[3,2-c]pyridine Derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom and other substituents.
Thieno[2,3-d]azepine Derivatives: These compounds have a different arrangement of the thieno and azepine rings, leading to distinct chemical properties and applications.
特性
分子式 |
C8H8ClNOS |
|---|---|
分子量 |
201.67 g/mol |
IUPAC名 |
2-chloro-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one |
InChI |
InChI=1S/C8H8ClNOS/c9-7-4-5-6(12-7)2-1-3-8(11)10-5/h4H,1-3H2,(H,10,11) |
InChIキー |
GBIXISPDGBYLBV-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=C(S2)Cl)NC(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



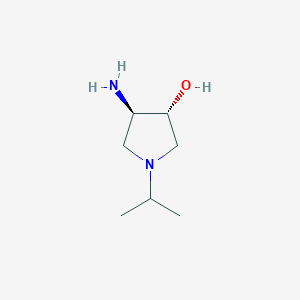
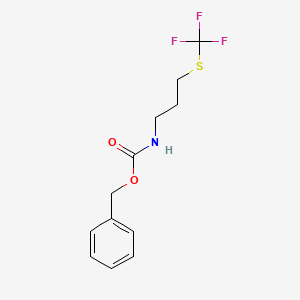
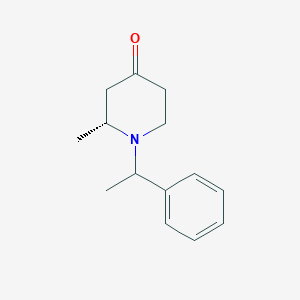
![5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11761502.png)
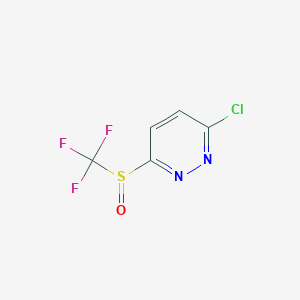
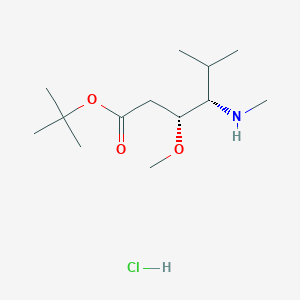
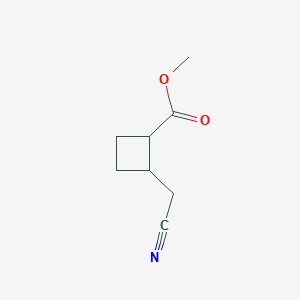
![2-Oxo-2-[4-(trifluoromethoxy)phenyl]acetaldehyde](/img/structure/B11761514.png)
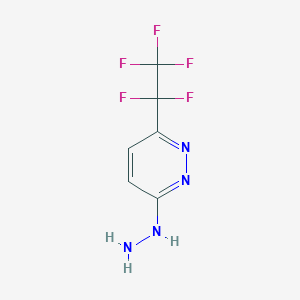
![3,5-Bis(propan-2-yl)-4'-{tris[4'-amino-3',5'-bis(propan-2-yl)-[1,1'-biphenyl]-4-yl]methyl}-[1,1'-biphenyl]-4-amine](/img/structure/B11761531.png)
![3-nitro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11761551.png)
